molecular formula C11H8BrF2NO2 B1414423 Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate CAS No. 1804386-53-5

Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate

Cat. No.: B1414423
CAS No.: 1804386-53-5
M. Wt: 304.09 g/mol
InChI Key: VQYBFDNUELSBOS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate is a chemical compound that belongs to the class of phenylacetate derivatives. It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is known for its unique structural features, which include a bromine atom, a cyano group, and a difluoromethyl group attached to a phenyl ring, making it a valuable compound for various scientific applications.

Preparation Methods

The synthesis of Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the brominated phenylacetate with other organic fragments. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

In industrial production, the compound can be synthesized in large quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups. Reagents such as potassium permanganate or chromium trioxide are commonly used for these transformations.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield the corresponding azide derivative, while reduction of the cyano group would produce the corresponding amine.

Scientific Research Applications

Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving cyano and difluoromethyl groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate exerts its effects depends on its specific application. In chemical reactions, the bromine atom and cyano group serve as reactive sites for further functionalization. The difluoromethyl group can influence the compound’s reactivity and stability by altering electronic properties.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved would depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate can be compared with other phenylacetate derivatives, such as:

    Methyl 4-bromo-2-cyano-5-(difluoromethyl)phenylacetate: Similar in structure but with different positions of the cyano and difluoromethyl groups.

    Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate: Another isomer with different substitution patterns on the phenyl ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct reactivity and properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

methyl 2-[4-bromo-5-cyano-2-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-10(16)3-6-2-7(5-15)9(12)4-8(6)11(13)14/h2,4,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYBFDNUELSBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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